JC-1 chloride
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Overview
Description
JC-1 chloride: (5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine chloride) is a cationic dye widely used in scientific research to study mitochondrial membrane potential. This compound is particularly useful in apoptosis studies, where it helps to monitor mitochondrial health by exhibiting potential-dependent accumulation in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: JC-1 chloride is synthesized through a series of chemical reactions involving the condensation of tetrachlorobenzimidazole with tetraethylbenzimidazolium chloride. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: JC-1 chloride primarily undergoes reactions related to its role as a fluorescent dye. It can form J-aggregates at higher concentrations or higher mitochondrial membrane potentials, resulting in a shift in fluorescence emission from green to red .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to changes in its fluorescence properties.
Reduction: Reducing agents can affect the dye’s fluorescence by altering its electronic structure.
Substitution: this compound can undergo substitution reactions with nucleophiles, although these are less common in its typical applications.
Major Products: The major products formed from these reactions are typically different fluorescent species of this compound, such as monomers and J-aggregates, which are used to indicate changes in mitochondrial membrane potential .
Scientific Research Applications
Chemistry: JC-1 chloride is used as a fluorescent probe to study the properties of various chemical environments, particularly those involving changes in membrane potential .
Biology: In biological research, this compound is extensively used to monitor mitochondrial health and function. It is a key tool in apoptosis studies, where it helps to detect early changes in mitochondrial membrane potential .
Medicine: this compound is used in medical research to study the effects of drugs on mitochondrial function. It is also employed in high-throughput screening assays to identify potential therapeutic compounds .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the development and testing of new drugs, particularly those targeting mitochondrial function .
Mechanism of Action
JC-1 chloride exerts its effects by selectively accumulating in the mitochondria of living cells. At low concentrations, it exists as monomers that emit green fluorescence. At higher concentrations or higher mitochondrial membrane potentials, it forms red fluorescent J-aggregates. The ratio of red to green fluorescence is used to measure mitochondrial membrane potential, providing insights into mitochondrial health and activity .
Comparison with Similar Compounds
Rhodamine 123: Another mitochondrial dye used to study membrane potential but with different fluorescence properties.
Tetramethylrhodamine methyl ester (TMRM): A dye similar to JC-1 chloride but with different spectral characteristics.
MitoTracker dyes: A family of dyes used for mitochondrial staining with varying properties and applications.
Uniqueness: this compound is unique in its ability to form J-aggregates, which provide a distinct red fluorescence signal at higher mitochondrial membrane potentials. This property makes it particularly useful for ratiometric measurements of mitochondrial membrane potential, allowing for more accurate and reliable assessments of mitochondrial health .
Properties
CAS No. |
34444-93-4 |
---|---|
Molecular Formula |
C44H36N8Zn+4 |
Molecular Weight |
742.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChI Key |
YNJPEFIZCXXDIS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Zn+2] |
Origin of Product |
United States |
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